3-Methoxy-4-(trifluoromethyl)aniline
Overview
Description
3-Methoxy-4-(trifluoromethyl)aniline is a derivative of anisidine, with a trifluoromethyl substituent introduced at the 3-position . It is also referred to as anisole, due to the presence of a methoxybenzene moiety . This compound is commonly utilized as a substrate in organic synthesis for studying amine/aniline-related reactions .
Synthesis Analysis
The synthesis of this compound involves the use of sodium ferrate and sodium bromide as auxiliary reaction mixtures . The reaction is heated to 95°C for 4 hours, then sodium amide is added, and the temperature is raised to 155°C . The reaction pressure is raised to 4 atm, and the reaction is continued for 10 hours .Molecular Structure Analysis
The molecular formula of this compound is C8H8F3NO . The average mass is 191.150 Da and the monoisotopic mass is 191.055801 Da .Chemical Reactions Analysis
This compound is used in the trifluoromethylarylation of alkenes . This method allows the trifluoromethylarylation of alkenes using anilines, for the first time, with no need for additives, transition metals, photocatalysts or an excess of reagents .Physical And Chemical Properties Analysis
This compound is a derivative of anisidine, with a trifluoromethyl substituent introduced at the 3-position . It is also referred to as anisole, due to the presence of a methoxybenzene moiety .Scientific Research Applications
Liquid Crystal Research
3-Methoxy-4-(trifluoromethyl)aniline derivatives have been found to exhibit stable smectic B and A phases in liquid crystal research. These derivatives demonstrate significant liquid crystalline properties, such as high orientational order, which are influenced by the moderately polar nature of the mesogens stabilizing monolayer smectic states (Miyajima et al., 1995).
Molecular Structure Analysis
In a study focusing on molecular structure and spectroscopic analysis, 4-Methoxy-N-(3-phenylallylidene)aniline was synthesized and characterized, highlighting its potential for detailed molecular investigation. The research employed various spectroscopic techniques and theoretical methods to analyze the molecular structure and properties (Efil & Bekdemir, 2014).
Chemical Synthesis
Research has shown that α-Trifluoromethylated N,O-acetals, derivatives of aniline, are highly reactive and efficient in producing trifluoromethylated α-aminonitrile and homoallylamine derivatives. These compounds have potential applications in chemical synthesis, particularly in creating complex organic molecules (Fuchigami, Ichikawa & Konno, 1989).
Vibrational Analysis for NLO Materials
Vibrational analysis of certain derivatives, like 4-chloro-3-(trifluoromethyl)aniline, has been studied for potential applications in nonlinear optics (NLO) materials. This research provides insights into the effects of substituents on vibrational spectra and molecular properties relevant to NLO applications (Revathi et al., 2017).
Photophysical Studies
The photophysical behavior of trans-4-(N-arylamino)stilbene derivatives, including those with trifluoromethyl substituents, has been investigated. This research is significant in understanding the photophysical properties and charge transfer mechanisms in these compounds, which can be applied in photochemistry and materials science (Yang et al., 2004).
Fluorescent Sensor Development
Compounds like 4-Methoxy-N-((8-methylquionline-2yl)methylene)aniline have been synthesized and characterized as potential fluorescent sensors for detecting metal ions, such as aluminum, in biological systems. This application is crucial in environmental monitoring and biomedical research (Tian et al., 2015).
Electrochemical Studies
Electrochemical studies have been conducted on aniline derivatives, including those with methoxy and trifluoromethyl groups. This research provides valuable insights into the oxidation processes and electrochemical properties of these compounds, relevant in fields like electrochemistry and materials science (Speiser, Rieker & Pons, 1983).
Mechanism of Action
Target of Action
It is known to be used as a substrate in organic synthesis for studying amine/aniline-related reactions .
Mode of Action
3-Methoxy-4-(trifluoromethyl)aniline interacts with its targets through its trifluoromethyl and methoxy groups. The trifluoromethyl group is known for its ability to enhance the lipophilicity and metabolic stability of a compound, while the methoxy group can participate in various chemical reactions .
Biochemical Pathways
It is used for synthesizing substituted bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles analogues . These heterocycles are often involved in various biochemical pathways and have significant roles in medicinal chemistry.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound has good bioavailability.
Result of Action
It is known that the compound is used in the synthesis of active pharmaceutical ingredients (apis) that show strong antitumor and antiviral activities .
Action Environment
It is generally recommended to keep the compound in a dry, cool, and well-ventilated place .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Future Directions
3-Methoxy-4-(trifluoromethyl)aniline is commonly utilized as a substrate in organic synthesis for studying amine/aniline-related reactions . It serves as a synthetic substrate in organic synthesis and a precursor for bicyclic heterocycles . Future research may focus on expanding its applications in organic synthesis and exploring its potential uses in other areas of chemistry.
properties
IUPAC Name |
3-methoxy-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-13-7-4-5(12)2-3-6(7)8(9,10)11/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLOMWASJXMURT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548364 | |
Record name | 3-Methoxy-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106877-20-7 | |
Record name | 3-Methoxy-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-4-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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